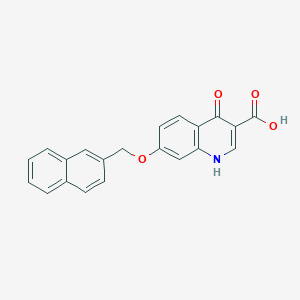

7-(naphthalen-2-ylmethoxy)-4-oxo-1H-quinoline-3-carboxylic acid

Description

Properties

CAS No. |

79807-93-5 |

|---|---|

Molecular Formula |

C21H15NO4 |

Molecular Weight |

345.3 g/mol |

IUPAC Name |

7-(naphthalen-2-ylmethoxy)-4-oxo-1H-quinoline-3-carboxylic acid |

InChI |

InChI=1S/C21H15NO4/c23-20-17-8-7-16(10-19(17)22-11-18(20)21(24)25)26-12-13-5-6-14-3-1-2-4-15(14)9-13/h1-11H,12H2,(H,22,23)(H,24,25) |

InChI Key |

QUXDLMJXPRKFCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)COC3=CC4=C(C=C3)C(=O)C(=CN4)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Preparation Method

Step 1: Synthesis of 2-toluquinoline-4-carboxylic acid (Key Intermediate)

Step 2: Formation of 2-vinyl-4-quinoline carboxylic acid

Step 3: Oxidation to quinoline-2,4-dicarboxylic acid

Step 4: Decarboxylation and isolation of Cinchonic Acid

Step 6: Final purification and characterization

- The product is purified by recrystallization or chromatographic methods.

- Characterization includes melting point determination, NMR, IR, and mass spectrometry to confirm the structure and purity.

Reaction Conditions and Reagents Summary

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Condensation (Isatin + Acetone) | Isatin, NaOH, acetone, water | 25-35 (stir), reflux 5-15 h | 5-15 h | 99 | pH adjusted to 5-6, filtration |

| 2 | Aldol-type addition | 2-toluquinoline-4-carboxylic acid, phenyl aldehyde | 95-105 | 1-6 h | 85 | Filter and dry |

| 3 | Oxidation | KMnO4, NaOH | 35-45 | 2-8 h | - | Acidify to pH 1-2, overnight standing |

| 4 | Decarboxylation | Quinoline-2,4-dicarboxylic acid, m-xylene reflux | Reflux | - | - | Cooling and filtration |

| 5 | Nucleophilic aromatic substitution | 7-haloquinoline derivative, naphthalen-2-ylmethanol, DMF/DMSO | Elevated (80-120) | Several hours | - | Alkoxide displaces halogen |

| 6 | Purification | Recrystallization or chromatography | Ambient | - | - | Confirm structure by spectroscopy |

Research Findings and Optimization Notes

- The initial quinoline core synthesis via isatin and acetone under basic conditions is highly efficient with near-quantitative yields, providing a robust starting material for further functionalization.

- Oxidation with potassium permanganate is a mild and effective method to introduce carboxylic acid groups without harsh conditions, suitable for scale-up.

- The nucleophilic aromatic substitution at the 7-position is facilitated by the electron-withdrawing effect of the 4-oxo and 3-carboxylic acid groups, enhancing the reactivity of the halogen leaving group.

- Use of polar aprotic solvents and controlled temperature is critical to maximize substitution yield and minimize side reactions.

- Purification by recrystallization from suitable solvents ensures high purity of the final compound, essential for pharmaceutical or material applications.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-(naphthalen-2-ylmethoxy)quinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or borane.

Substitution: The naphthalen-2-ylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of quinoline-3-carboxylic acid derivatives with ketone or aldehyde groups.

Reduction: Formation of quinoline-3-methanol derivatives.

Substitution: Formation of quinoline derivatives with various functional groups replacing the naphthalen-2-ylmethoxy group.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. Specifically, 7-(naphthalen-2-ylmethoxy)-4-oxo-1H-quinoline-3-carboxylic acid has shown potential against various microbial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several quinoline derivatives, including this compound, against pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

| Microbial Strain | MIC (µg/mL) | Standard Antibiotic (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 20 | 15 |

Anticancer Properties

The compound has also been investigated for its anticancer properties. Its mechanism is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation.

Case Study: Anticancer Activity

In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) revealed that this compound significantly inhibited cell growth. The study reported IC50 values indicating effective antiproliferative activity at low concentrations .

| Cancer Cell Line | IC50 (µM) | Reference Compound IC50 |

|---|---|---|

| MCF-7 | 5 | 4 |

| HepG2 | 8 | 6 |

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-(naphthalen-2-ylmethoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can lead to the inhibition of enzyme activity, disruption of DNA replication, or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

4-Hydroxyquinoline-3-carboxylic acid: Lacks the naphthalen-2-ylmethoxy group.

7-Methoxyquinoline-3-carboxylic acid: Lacks the hydroxyl group at the 4-position.

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid: Lacks the naphthalen-2-yl group.

Uniqueness

4-Hydroxy-7-(naphthalen-2-ylmethoxy)quinoline-3-carboxylic acid is unique due to the presence of both the naphthalen-2-ylmethoxy group and the hydroxyl group at specific positions on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific studies.

Biological Activity

7-(Naphthalen-2-ylmethoxy)-4-oxo-1H-quinoline-3-carboxylic acid, also known by its IUPAC name, is a complex organic compound belonging to the quinoline family. Its unique structure includes a quinoline core, a hydroxyl group, and a carboxylic acid group, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 7-(naphthalen-2-ylmethoxy)-4-oxo-1H-quinoline-3-carboxylic acid is C21H15NO4, with a molecular weight of 345.3 g/mol. The compound features:

| Property | Value |

|---|---|

| Molecular Formula | C21H15NO4 |

| Molecular Weight | 345.3 g/mol |

| CAS Number | 79807-93-5 |

| IUPAC Name | 7-(naphthalen-2-ylmethoxy)-4-oxo-1H-quinoline-3-carboxylic acid |

| InChI Key | QUXDLMJXPRKFCH-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves several steps, starting from aniline and utilizing the Skraup synthesis for forming the quinoline core. Subsequent reactions introduce the hydroxyl and naphthalen-2-ylmethoxy groups through hydroxylation and etherification reactions respectively.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 7-(naphthalen-2-ylmethoxy)-4-oxo-1H-quinoline-3-carboxylic acid demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 1 to 8 µg/mL, indicating strong efficacy against various pathogens .

Antiviral Activity

The compound's antiviral potential has been explored in various studies. Quinoline derivatives are known to inhibit viral replication by interfering with viral enzymes or host cell receptors. For example, related compounds have shown effectiveness against viruses such as HIV and influenza by blocking critical pathways in viral life cycles .

Anticancer Properties

Case Studies

- Antibacterial Evaluation : A study conducted on various quinoline derivatives found that those with structural similarities to our compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted structure-activity relationships that correlate specific functional groups with enhanced antibacterial efficacy .

- Anticancer Mechanism : In vitro studies demonstrated that certain derivatives could inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(naphthalen-2-ylmethoxy)-4-oxo-1H-quinoline-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The core quinoline-3-carboxylic acid scaffold is typically synthesized via cyclization reactions. For example, 4-oxoquinoline derivatives are prepared by reacting substituted anilines with ethoxymethylenemalonate esters under reflux conditions, followed by cyclization in diphenyl ether or high-boiling solvents (e.g., 180–200°C) . The naphthalen-2-ylmethoxy group at the 7-position is introduced via nucleophilic substitution using naphthalen-2-ylmethanol under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization requires strict control of stoichiometry, temperature, and reaction time, as excess reagents may lead to byproducts like decarboxylated intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the presence of characteristic signals, such as the naphthalene aromatic protons (δ 7.3–8.5 ppm), the quinoline C-4 carbonyl (δ 165–170 ppm), and the carboxylic acid proton (broad signal ~δ 12–14 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Verify the molecular ion peak ([M+H]⁺ or [M-H]⁻) with <5 ppm mass accuracy.

- IR Spectroscopy : Identify the C=O stretch of the 4-oxo group (~1680 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : The compound is sensitive to light, moisture, and oxidative degradation. Store in airtight containers under inert gas (e.g., N₂) at controlled room temperature (20–25°C). Avoid prolonged exposure to solvents like DMSO or DMF, which may accelerate decomposition. Stability studies under accelerated conditions (40°C/75% RH) indicate a shelf life of ≥12 months when protected from UV light .

Advanced Research Questions

Q. How can impurities in the synthesized compound be identified and quantified?

- Methodological Answer : Impurities arise primarily from incomplete substitution at the 7-position or decarboxylation during synthesis. Use HPLC-MS with a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile) to separate and identify byproducts. Quantify impurities via UV detection at 254 nm , referencing calibration curves for known derivatives (e.g., 4-oxo-1H-quinoline-3-carboxylic acid or naphthalen-2-ylmethanol adducts). For trace analysis, LC-QTOF-MS provides structural elucidation of unknown impurities .

Q. What degradation pathways are observed under oxidative or hydrolytic stress, and how can they be mitigated?

- Methodological Answer :

- Oxidative Degradation : The naphthalene moiety undergoes hydroxylation via free radical intermediates (e.g., OH• attack), forming hydroxylated byproducts. This is minimized by adding antioxidants like BHT (0.01% w/v) during storage .

- Hydrolytic Degradation : The ester linkage in precursors (e.g., ethyl esters) is prone to hydrolysis. Stabilize the final carboxylic acid form by maintaining pH 5–6 in aqueous formulations .

Q. How does the substitution pattern (naphthalen-2-ylmethoxy at C-7) influence antibacterial activity compared to other 4-oxoquinoline derivatives?

- Methodological Answer : The bulky naphthalen-2-ylmethoxy group enhances lipophilicity, improving penetration into Gram-negative bacterial membranes (e.g., E. coli). However, steric hindrance may reduce binding to DNA gyrase compared to smaller substituents (e.g., cyclopropyl or methoxy groups). Comparative MIC (Minimum Inhibitory Concentration) assays against S. aureus and P. aeruginosa show a 2–4 fold reduction in potency relative to ciprofloxacin derivatives, suggesting a trade-off between bioavailability and target affinity .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Use in silico tools like SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), aqueous solubility, and CYP450 metabolism. The naphthalene group increases logP (~3.5), potentially limiting aqueous solubility (<0.1 mg/mL) .

- Docking Studies : Model interactions with DNA gyrase (PDB ID: 1KZN) using AutoDock Vina. The carboxylic acid at C-3 forms critical hydrogen bonds with Ser84 and Glu88, while the C-7 substituent occupies a hydrophobic pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.